Profenofos
Overview
Description
Profenofos is an organophosphorus pesticide widely used in agriculture to control pests on crops such as cotton, maize, potatoes, soybeans, and sugar beets . It is known for its effectiveness against a variety of insects, including aphids, cotton bollworms, tobacco budworms, beet armyworms, spider mites, and lygus bugs . This compound is a pale yellow to amber liquid with a garlic-like odor .
Preparation Methods
Profenofos can be synthesized through a multi-step process involving the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . Another method involves the preparation of an intermediate triester by reacting 2-chlorine-4-bromophenol with potassium hydroxide to generate potassium salt, which then reacts with O,O-diethyl thiophosphoryl chloride under the effect of a trimethylamine phase transfer catalyst . This method improves the product yield and purity, making it suitable for industrial production.
Chemical Reactions Analysis
Profenofos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-bromo-2-chlorophenol and diethylthiophosphoric acid.
Photodegradation: This compound degrades under light to form O-(2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and photodegradation enhancers like myricetin . The major products formed from these reactions are typically less toxic than the parent compound.
Scientific Research Applications
Profenofos has been extensively studied for its environmental impact and toxicity. It is frequently detected in surface waters, soil habitats, and biota, posing potential risks to aquatic organisms . Research has shown that long-term exposure to this compound can be hazardous to the growth, development, and reproduction of aquatic organisms like Daphnia magna . Additionally, this compound is used in studies related to its degradation and bioremediation by microbes, which can utilize the compound as a carbon and energy source .
Mechanism of Action
Profenofos functions as a nerve toxin by inhibiting the acetylcholinesterase enzyme, leading to the accumulation of acetylcholine at nerve synapses . This results in continuous nerve impulse transmission, causing paralysis and death in insects. The S(-) isomer of this compound is a more potent inhibitor of acetylcholinesterase .
Comparison with Similar Compounds
Profenofos is often compared with other organophosphorus pesticides such as chlorpyrifos and phoxim. Unlike chlorpyrifos, this compound has a lower toxicity and shorter half-life, making it a preferred choice in certain agricultural applications . Similar compounds include:
Chlorpyrifos: Known for its broad-spectrum insecticidal activity but higher toxicity.
Phoxim: Another organophosphorus pesticide with similar uses but different environmental persistence and degradation pathways.
This compound stands out due to its effectiveness against a wide range of pests and its relatively lower environmental persistence compared to some other organophosphorus pesticides .
Properties
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMJNLHFKGANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3PS | |
Record name | PROFENOFOS | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032464 | |
Record name | Profenofos | |
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Molecular Weight |
373.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |
Record name | PROFENOFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18211 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Profenofos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6843 | |
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Boiling Point |
100 °C @ 1.35X10-2 mm Hg | |
Record name | PROFENOFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |
Record name | PROFENOFOS | |
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Density |
1.455 @ 20 °C | |
Record name | PROFENOFOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
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Vapor Pressure |
0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |
Record name | Profenofos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Non-systemic insecticide & acaricide with contact & stomach action. Exhibits a translaminar effect. Cholinesterase inhibitor. | |
Record name | PROFENOFOS | |
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Color/Form |
Pale yellow liquid, Amber color, oily liquid | |
CAS No. |
41198-08-7, 81116-98-5, 81123-19-5 | |
Record name | PROFENOFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18211 | |
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Record name | Profenofos | |
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Record name | Profenofos [ANSI:BSI:ISO] | |
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Record name | (-)-Profenofos | |
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Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
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Record name | PROFENOFOS | |
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